molecular formula C7H12O2S2 B1293825 Ethyl 1,3-dithiane-2-carboxylate CAS No. 20462-00-4

Ethyl 1,3-dithiane-2-carboxylate

Cat. No.: B1293825
CAS No.: 20462-00-4
M. Wt: 192.3 g/mol
InChI Key: ANEDZEVDORCLPM-UHFFFAOYSA-N
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Description

Ethyl 1,3-dithiane-2-carboxylate is an organic compound with the molecular formula C7H12O2S2 and a molecular weight of 192.299 . It is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a derivative of dithiane, a six-membered ring containing two sulfur atoms, which imparts unique reactivity to the molecule.

Mechanism of Action

Target of Action

Ethyl 1,3-dithiane-2-carboxylate is a chemical compound that primarily targets the biochemical pathways involved in the synthesis of α-keto esters . It acts as a bulky equivalent of acetate and an α-keto acid equivalent .

Mode of Action

The compound interacts with its targets by participating in syn-selective aldol reactions . It undergoes asymmetric oxidation to give trans bis-sulfoxide . The carbanion generated from this compound is employed for the preparation of α-keto esters .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of α-keto esters . The compound’s interaction with these pathways results in the production of α-keto esters, which have various applications in organic chemistry.

Pharmacokinetics

Its molecular weight of 192299 suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of α-keto esters . These compounds are valuable in organic chemistry for the synthesis of various other compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 75-77 °C at 0.2 mmHg , suggesting that it may be sensitive to high temperatures

Biochemical Analysis

Biochemical Properties

Ethyl 1,3-dithiane-2-carboxylate plays a significant role in biochemical reactions due to its ability to participate in syn-selective aldol reactions . It interacts with various enzymes and proteins, including those involved in oxidation and reduction processes. For instance, the asymmetric oxidation of this compound by the Modena protocol results in the formation of trans bis-sulfoxide . Additionally, the compound can generate carbanions, which are intermediates in the synthesis of α-keto esters

Cellular Effects

This compound has been shown to influence various cellular processes. In dyslipidemia, the compound inhibits the activity of hepatic lipase, an enzyme involved in lipid metabolism . This inhibition can affect lipid levels in cells, potentially altering cellular metabolism and gene expression related to lipid processing. Furthermore, this compound’s role in generating carbanions may impact cellular signaling pathways, as these intermediates can participate in various biochemical reactions within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form carbanions, which act as nucleophiles in biochemical reactions . These carbanions can interact with electrophilic centers in biomolecules, leading to the formation of new chemical bonds. Additionally, the compound’s participation in syn-selective aldol reactions involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . The compound’s ability to undergo asymmetric oxidation further demonstrates its versatility in biochemical synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be slightly miscible with water and should be stored in a dark, sealed container at room temperature to maintain its stability . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its impact on cellular function, with degradation products potentially altering its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit hepatic lipase activity without significantly affecting platelet aggregation rates . At higher doses, the compound may exhibit toxic or adverse effects, potentially impacting liver function and overall metabolism. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound inhibits hepatic lipase activity, which can affect the breakdown and processing of lipids in the liver . Additionally, the compound’s ability to generate carbanions allows it to participate in various biochemical reactions, including the synthesis of α-keto esters . These interactions with metabolic enzymes and cofactors highlight the compound’s role in modulating metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s slight miscibility with water suggests that it may rely on lipid-based transport mechanisms to move within cellular environments . Additionally, the compound’s interactions with enzymes and proteins involved in lipid metabolism may influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s interactions with lipid metabolism enzymes suggest that it may be concentrated in organelles such as the endoplasmic reticulum and mitochondria, which are involved in lipid processing . Additionally, the compound’s ability to generate carbanions and participate in biochemical reactions may be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out in chloroform (CHCl3) at reflux temperature. The mixture is then cooled, washed with water and sodium bicarbonate solution, dried over magnesium sulfate, and evaporated to yield the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis described above can be scaled up for industrial purposes. The key steps involve maintaining anhydrous conditions and using appropriate solvents and reagents to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    1,3-Dithiane: A parent compound with similar reactivity but lacks the ester functionality.

    Ethyl 1,3-dithiolane-2-carboxylate: Similar structure but with a five-membered ring instead of six.

    Ethyl 1,3-dithiane-2-carboxamide: An amide derivative with different reactivity due to the presence of an amide group.

Uniqueness: Ethyl 1,3-dithiane-2-carboxylate is unique due to its ester functionality, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 1,3-dithiane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEDZEVDORCLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174427
Record name Ethyl 1,3-dithiane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20462-00-4
Record name Ethyl 1,3-dithiane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20462-00-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,3-dithiane-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1,3-dithiane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name ETHYL 1,3-DITHIANE-2-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic application of ethyl 1,3-dithiane-2-carboxylate?

A1: this compound acts as a masked acyl anion equivalent, enabling the synthesis of α-ketocarboxylic acid derivatives. [, , , , , , , ] Specifically, it allows for the installation of an α-ketoester unit, a crucial structural motif in various natural products and pharmaceuticals. [, ]

Q2: How does phase-transfer catalysis improve the preparation and alkylation of this compound?

A2: Phase-transfer catalysis (PTC) offers significant advantages in both the synthesis and alkylation reactions of this compound. [, , ] PTC allows the use of inexpensive starting materials and facilitates high-yield transformations under milder conditions compared to traditional methods. []

Q3: Can you elaborate on the use of this compound in synthesizing 3-Deoxy-D-manno-2-octulosonic Acid (Kdo)?

A3: this compound plays a critical role in the chemical synthesis of Kdo. [, ] It reacts with a protected D-mannofuranose-5,6-cyclic sulfate, ultimately leading to the introduction of the α-ketoester moiety found in Kdo. [, ]

Q4: How does the structure of this compound facilitate its use as a reagent for umpolung?

A4: The 1,3-dithiane ring in this compound can be deprotonated under specific conditions, generating a nucleophilic carbon atom at the 2-position. This reversed polarity, or umpolung, enables the normally electrophilic carbonyl carbon to act as a nucleophile, allowing for reactions with electrophiles. []

Q5: What are the challenges associated with the asymmetric oxidation of this compound?

A5: While this compound itself can be asymmetrically oxidized, achieving high enantioselectivity can be challenging. [] The resulting bis-sulfoxides are also known to be acid-sensitive, requiring careful workup and purification procedures for optimal yields. []

Q6: Has this compound been utilized in developing pharmaceutical compounds?

A6: Yes, this compound has been employed in the synthesis of a fluorinated analog of the IQNP muscarinic-cholinergic receptor ligand. [] This involved alkylation of the reagent with 1-fluoro-2-bromoethane, followed by several steps to ultimately yield the target compound, which demonstrated promising receptor binding affinity in in vivo studies. []

Q7: Are there any known alternatives or substitutes for this compound in organic synthesis?

A7: While this compound is a widely used reagent, researchers have explored alternatives, including ethyl 1,3-dithiolane-2-carboxylate. [, ] The choice between these reagents often depends on the specific synthetic target and reaction conditions.

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